Taranabant ((1R,2R)stereoisomer)
Overview
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MK0364 (1R,2R)stereoisomer involves several steps, including the preparation of intermediate compounds and their subsequent reactions to form the final product. The specific synthetic routes and reaction conditions are typically proprietary and may vary depending on the manufacturer. general synthetic methods involve the use of chiral catalysts and selective reactions to obtain the desired stereoisomer .
Industrial Production Methods
Industrial production of MK0364 (1R,2R)stereoisomer involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
MK0364 (1R,2R)stereoisomer undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in modified versions of the original compound with different functional groups .
Scientific Research Applications
MK0364 (1R,2R)stereoisomer has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in studies involving cannabinoid receptors and their ligands.
Biology: Employed in research on the endocannabinoid system and its role in various physiological processes.
Medicine: Investigated for its potential therapeutic effects in conditions such as obesity, pain management, and neurological disorders.
Industry: Utilized in the development of new drugs and chemical products targeting cannabinoid receptors.
Mechanism of Action
MK0364 (1R,2R)stereoisomer exerts its effects by acting as an inverse agonist at the cannabinoid 1 (CB1) receptor. This means that it binds to the receptor and induces a response opposite to that of an agonist. The compound’s interaction with the CB1 receptor leads to the inhibition of receptor activity, which can modulate various physiological processes, including appetite regulation, pain perception, and mood .
Comparison with Similar Compounds
Similar Compounds
Taranabant: The racemic mixture of Taranabant contains both the (1R,2R) and (1S,2S) stereoisomers.
Rimonabant: Another CB1 receptor antagonist with similar pharmacological properties.
AM251: A selective CB1 receptor antagonist used in research studies.
Uniqueness
MK0364 (1R,2R)stereoisomer is unique due to its high potency and selectivity for the CB1 receptor. Its specific stereochemistry allows for targeted interactions with the receptor, making it a valuable tool in scientific research and potential therapeutic applications .
Properties
IUPAC Name |
N-[(2R,3R)-4-(4-chlorophenyl)-3-(3-cyanophenyl)butan-2-yl]-2-methyl-2-[5-(trifluoromethyl)pyridin-2-yl]oxypropanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25ClF3N3O2/c1-17(34-25(35)26(2,3)36-24-12-9-21(16-33-24)27(29,30)31)23(14-18-7-10-22(28)11-8-18)20-6-4-5-19(13-20)15-32/h4-13,16-17,23H,14H2,1-3H3,(H,34,35)/t17-,23+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLYKJCMUNUWAGO-HXOBKFHXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(CC1=CC=C(C=C1)Cl)C2=CC=CC(=C2)C#N)NC(=O)C(C)(C)OC3=NC=C(C=C3)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H](CC1=CC=C(C=C1)Cl)C2=CC=CC(=C2)C#N)NC(=O)C(C)(C)OC3=NC=C(C=C3)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25ClF3N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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